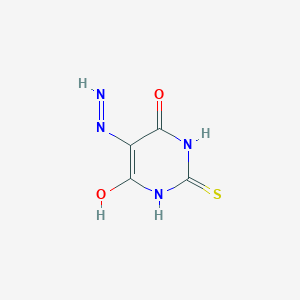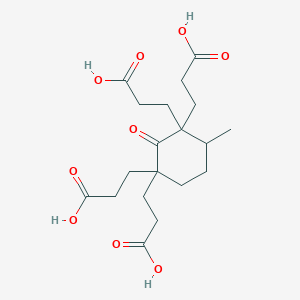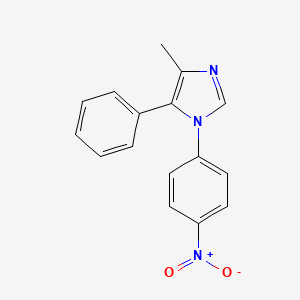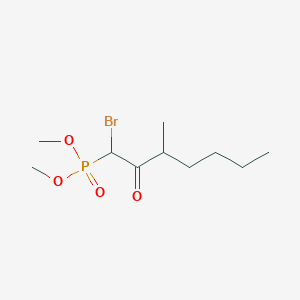![molecular formula C28H19N3 B14578505 2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline CAS No. 61667-94-5](/img/structure/B14578505.png)
2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Quinolin-2-yl)methylidene]-2H-1,2’-biquinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety linked to a biquinoline structure, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Quinolin-2-yl)methylidene]-2H-1,2’-biquinoline typically involves the condensation of quinoline-2-carbaldehyde with 2H-1,2’-biquinoline under specific reaction conditions. One common method includes:
Starting Materials: Quinoline-2-carbaldehyde and 2H-1,2’-biquinoline.
Catalysts: Palladium-based catalysts are often used to facilitate the reaction.
Solvents: Common solvents include dimethylformamide (DMF) or acetonitrile.
Reaction Conditions: The reaction is typically carried out under reflux conditions at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Quinolin-2-yl)methylidene]-2H-1,2’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-[(Quinolin-2-yl)methylidene]-2H-1,2’-biquinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(Quinolin-2-yl)methylidene]-2H-1,2’-biquinoline involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting the replication process in cancer cells. Additionally, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Quinolone: Known for its antimicrobial properties.
Biquinoline: Used in coordination chemistry and catalysis.
Properties
CAS No. |
61667-94-5 |
|---|---|
Molecular Formula |
C28H19N3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-quinolin-2-yl-2-(quinolin-2-ylmethylidene)quinoline |
InChI |
InChI=1S/C28H19N3/c1-4-10-25-20(7-1)13-16-23(29-25)19-24-17-14-22-9-3-6-12-27(22)31(24)28-18-15-21-8-2-5-11-26(21)30-28/h1-19H |
InChI Key |
UMPBASQRTRBXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C=CC4=CC=CC=C4N3C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol](/img/structure/B14578432.png)
![6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone](/img/structure/B14578436.png)

![3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14578451.png)
![1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14578456.png)
![4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine](/img/structure/B14578459.png)
![N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14578460.png)
![3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one](/img/structure/B14578473.png)

![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate](/img/structure/B14578493.png)



